Cp-CF₃ Motif Confers >6-Fold Reduction in In Vitro Hepatic Clearance Relative to the tert-Butyl Group in Matched-Pair Biaryl Series
The trifluoromethylcyclopropyl (Cp-CF₃) group, which constitutes the core differentiating structural element of the target compound, has been directly compared to the tert-butyl (t-Bu) group in a matched-pair series of biaryl and amide compounds in rat liver microsomes (RLM). Compound 9 (Cp-CF₃) exhibited RLM intrinsic clearance of <5 mL/min/kg, compared to 33 mL/min/kg for its t-Bu counterpart Compound 1, representing a greater than 6.6-fold reduction. The effect was consistent across scaffold types: Compound 12 (Cp-CF₃) showed RLM clearance of 10 mL/min/kg versus 36 mL/min/kg for its t-Bu analog Compound 11, a 3.6-fold improvement [1].
| Evidence Dimension | In vitro intrinsic clearance in rat liver microsomes (RLM Cl, mL/min/kg) |
|---|---|
| Target Compound Data | This evidence pertains to the Cp-CF₃ motif embedded in Compounds 9 and 12, which is the core structural element of CAS 2193065-92-6. Compound 9 (Cp-CF₃): RLM Cl <5 mL/min/kg; rat in vivo Cl = 4.6 mL/min/kg; rat t₁/₂ = 9.1 h. |
| Comparator Or Baseline | Compound 1 (t-Bu): RLM Cl = 33 mL/min/kg; rat in vivo Cl = 20 mL/min/kg; rat t₁/₂ = 2.3 h. Compound 11 (t-Bu): RLM Cl = 36 mL/min/kg; rat in vivo Cl = 352 mL/min/kg; rat t₁/₂ = 0.2 h. |
| Quantified Difference | RLM clearance: >6.6-fold reduction (Compound 9 vs 1); 3.6-fold reduction (Compound 12 vs 11). Rat in vivo clearance: 4.3-fold reduction (Compound 9 vs 1); 14-fold reduction (Compound 12 vs 11). Rat half-life: 4.0-fold increase (Compound 9 vs 1); 17-fold increase (Compound 12 vs 11). |
| Conditions | Rat liver microsome (RLM) incubation; in vivo Sprague-Dawley rat pharmacokinetics at 1 mg/kg IV; LogP of Compound 1 (t-Bu) = 4.2 vs Compound 9 (Cp-CF₃) = 4.0 |
Why This Matters
For procurement decisions involving compounds intended for peptide or small-molecule lead optimization, the Cp-CF₃ motif's documented metabolic stability advantage over t-Bu directly translates to longer half-life and lower clearance in vivo, reducing the risk of candidate attrition due to rapid hepatic metabolism; substituting a non-fluorinated analog forfeits this quantitatively documented benefit.
- [1] Barnes-Seeman D, Jain M, Bell L, Ferreira S, Cohen S, Chen X-H, Amin J, Snodgrass B, Hatsis P. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4(6), 514–516. DOI: 10.1021/ml400045j. (Data from Tables 2 and 3; Compounds 1, 9, 11, 12; LogP values reported in main text.) View Source
